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Spinonin

Cat. No.: B1249118
M. Wt: 460.4 g/mol
InChI Key: UVBIDKJGBSKHAV-FHJOOOADSA-N
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Description

Historical Context of Natural Product Discovery and Phytochemistry from Ononis spinosa

The study of natural products from plants, a field known as phytochemistry, has a long and rich history. For centuries, traditional medicine has utilized plants for their therapeutic properties, and modern science continues to explore these natural sources for novel chemical compounds with potential applications. Ononis spinosa, commonly known as spiny restharrow, is a plant with a history of use in traditional European herbal medicine, particularly for supporting urinary tract health. caringsunshine.com Its use as a diuretic to increase urine output and flush the urinary tract has been documented in various pharmacopeias since the 16th century. caringsunshine.com

The plant has been traditionally used to address conditions such as bladder inflammation (cystitis) and to aid in the elimination of urinary gravel. caringsunshine.com The roots, leaves, and flowers of Ononis spinosa have been employed for various medicinal purposes, including as an antitussive, aperient, diuretic, and lithontriptic. researchgate.net Infusions of the plant have been used for dropsy, urinary tract infections, inflammation, and rheumatism. researchgate.net Externally, it has been applied for wound healing and skin conditions like eczema. researchgate.net This extensive traditional use has prompted scientific investigation into its chemical constituents to understand the basis for its reputed effects. Phytochemical studies have revealed a diverse array of compounds within Ononis spinosa, including flavonoids, isoflavonoids, phenolic acids, volatile oils, sterols, lectins, and tannins. caringsunshine.comresearchgate.net

Discovery and Initial Structural Characterization of Spinonin as a Novel Glycoside

Among the numerous compounds isolated from Ononis spinosa, this compound stands out as a significant discovery. It was first identified from the roots of Ononis spinosa subsp. leiosperma. nih.gov The isolation of this compound was a notable event in the phytochemistry of the Ononis genus, as it was found to possess a novel chemical skeleton. nih.govresearchgate.net

The process of elucidating its structure was comprehensive, employing a range of advanced spectroscopic and chemical methods. nih.gov These techniques included:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR, as well as two-dimensional techniques like COSY, HETCOR, and HMBC, were crucial in determining the connectivity of atoms within the molecule. nih.gov NOESY experiments helped to establish the spatial arrangement of the atoms. nih.gov

Mass Spectrometry (MS): Techniques such as FABMS, HRMS, EIMS, and CIMS provided information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. nih.gov

Other Methods: Circular Dichroism (CD) was used to determine its stereochemistry. nih.gov Chemical reactions such as acetylation and hydrolysis were also performed to corroborate the structural data obtained from spectroscopic analysis. nih.gov

Through this rigorous analysis, this compound was characterized as a novel glycoside. nih.gov

Significance of this compound within the Broader Chemical Landscape of Ononis spinosa Constituents

Ononis spinosa is a rich source of a wide variety of phytochemicals. researchgate.netrsc.org The chemical profile of the plant includes a significant number of phenolic compounds, flavonoids, and isoflavonoids. rsc.orgmdpi.comresearcherslinks.com In one study, 63 different compounds were identified in the aerial parts, including phenolic acids, flavonoid glycosides and aglycones, and isoflavonoid (B1168493) glycosides and aglycones. rsc.org

This compound is part of this complex chemical makeup, which contributes to the plant's traditional uses and potential pharmacological activities. researchgate.netnih.gov While some compounds like kaempferol-O-hexoside-pentoside have been found to be the most abundant in certain extracts, the presence of a diverse range of constituents is a hallmark of this plant. mdpi.com

The following table provides a snapshot of some of the key chemical constituents found in Ononis spinosa alongside this compound.

Compound ClassExample Compounds
Glycosides This compound, Ononin (B1677330)
Isoflavonoids Formononetin (B1673546), Biochanin A, Genistein, Maackiain (B7765809), Trifolirhizin
Flavonoids Kaempferol derivatives, Quercetin, Luteolin, Apigenin
Phenolic Acids Caffeic acid, Chlorogenic acid, Ferulic acid, Vanillic acid
Triterpenes α-onocerin
Sterols β-sitosterol, Stigmasterol

This diversity highlights the chemical richness of Ononis spinosa and positions this compound as one of many important compounds within this plant.

Justification for Comprehensive Academic Research on this compound

The novelty of this compound's chemical structure alone warrants further scientific investigation. nih.gov The discovery of a new molecular skeleton opens up avenues for research into its biosynthesis, chemical synthesis, and potential biological activities. Understanding how the plant produces such a unique compound could provide insights into plant metabolism and evolution.

Furthermore, while initial screenings have been conducted, the full pharmacological potential of this compound remains largely unexplored. nih.gov Research into its biological activities could lead to the discovery of new therapeutic agents. ontosight.ai For example, some studies have focused on its potential anticancer properties, suggesting it may inhibit cell cycle progression and induce apoptosis in cancer cells. ontosight.ai

The study of compounds like this compound is part of a broader effort to validate the traditional uses of medicinal plants and to discover new lead compounds for drug development. Given the long history of Ononis spinosa in traditional medicine for various ailments, a thorough investigation of its unique constituents like this compound is a logical and important scientific endeavor. caringsunshine.com

Overview of Current Research Trends and Unaddressed Questions Regarding this compound

Current research on this compound appears to be in its early stages, primarily focused on its isolation, structural characterization, and initial biological screenings. nih.govontosight.ai Some research has explored its potential as an anticancer agent. ontosight.ai However, many questions about this compound remain unanswered.

Key areas for future research include:

Biosynthetic Pathway: The enzymatic steps involved in the formation of this compound's unique skeleton are unknown. Elucidating this pathway would be a significant contribution to the field of plant biochemistry.

Total Synthesis: Developing a laboratory synthesis of this compound would provide a reliable source of the compound for further research and could allow for the creation of analogues with potentially enhanced or different biological activities.

Pharmacological Profiling: A comprehensive evaluation of this compound's effects on a wide range of biological targets is needed. This could include screening for anti-inflammatory, antimicrobial, antioxidant, and other activities. researchgate.netontosight.ai

Mechanism of Action: For any observed biological activity, it is crucial to understand the underlying molecular mechanisms. For instance, if this compound does indeed have anticancer properties, identifying the specific cellular pathways it modulates is a critical next step. ontosight.ai

Quantitative Analysis: Determining the concentration of this compound in different parts of the Ononis spinosa plant and under various growing conditions would be valuable for standardization and for understanding its ecological role.

Addressing these questions will provide a more complete understanding of this novel natural product and its potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24O10 B1249118 Spinonin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H24O10

Molecular Weight

460.4 g/mol

IUPAC Name

(2R)-2-[(4-hydroxyphenyl)methyl]-5-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]furan-3-one

InChI

InChI=1S/C23H24O10/c24-10-19-20(28)21(29)22(30)23(33-19)32-16-8-13(26)5-6-14(16)17-9-15(27)18(31-17)7-11-1-3-12(25)4-2-11/h1-6,8-9,18-26,28-30H,7,10H2/t18-,19-,20-,21+,22-,23-/m1/s1

InChI Key

UVBIDKJGBSKHAV-FHJOOOADSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H]2C(=O)C=C(O2)C3=C(C=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)C=C(O2)C3=C(C=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)O

Synonyms

spinonin

Origin of Product

United States

Isolation and Purification Methodologies for Spinonin from Biological Sources

Strategic Selection of Plant Material (e.g., Ononis spinosa subsp. leiosperma roots)

The primary and most well-documented source for the isolation of Spinonin is the roots of Ononis spinosa subsp. leiosperma. nih.govacs.orgresearchgate.net This particular subspecies of Ononis spinosa, a plant belonging to the Leguminosae family, has been identified as a rich source of this novel glycoside. nih.govacs.org Research has shown that while other species and subspecies of Ononis contain a variety of flavonoids and isoflavonoids, Ononis spinosa subsp. leiosperma is specifically cited for yielding this compound. researchgate.netresearchgate.net The selection of the root of the plant is crucial, as phytochemical analyses have demonstrated that different parts of the plant, such as the aerial parts, may have varying chemical profiles. researchgate.net The plant is widespread in the Mediterranean region, and its roots have been the subject of chemical and biological studies that led to the discovery of this compound. acs.org

Optimized Extraction Protocols for Glycosidic Compounds

The extraction of this compound, a glycosidic compound, from its plant matrix requires carefully optimized protocols to ensure maximum yield and purity. This involves the selection of appropriate solvent systems and the implementation of effective pre-treatment and sample preparation techniques.

Solvent Systems and Extraction Efficiencies

The initial step in isolating this compound from the dried and powdered roots of Ononis spinosa subsp. leiosperma involves extraction with methanol (B129727). e-lactancia.org Methanol is a polar solvent well-suited for extracting glycosides like this compound. Following the methanolic extraction, the resulting crude extract is typically evaporated to dryness. e-lactancia.org

Further partitioning of the extract is a common strategy to separate compounds based on their polarity. An n-butanol soluble fraction has been shown to contain this compound, along with other glycosides. acs.org This is because glycosides, with their sugar moieties, exhibit sufficient polarity to be partitioned into n-butanol from an aqueous suspension. The efficiency of this process is critical for concentrating the desired compounds and removing a significant portion of unwanted substances.

A detailed extraction process described in the literature involves the following steps:

Extraction of dried, powdered roots with methanol.

Evaporation of the methanol to yield a crude extract.

Washing the crude extract with hexane (B92381) and acetone (B3395972) (Me2CO) to remove nonpolar and other interfering compounds. e-lactancia.org

The remaining extract, enriched with glycosides, is then subjected to further chromatographic separation. e-lactancia.org

Pre-treatment and Sample Preparation Techniques

Effective pre-treatment of the plant material is fundamental for successful extraction. For the isolation of this compound, the roots of Ononis spinosa subsp. leiosperma are first dried and then powdered. e-lactancia.org This increases the surface area of the plant material, allowing for more efficient penetration of the extraction solvent and, consequently, a higher yield of the target compound.

After the initial solvent extraction, a crucial sample preparation step involves washing the crude extract with less polar solvents. In the documented isolation of this compound, the crude methanol extract was washed with hexane and acetone. e-lactancia.org This step is designed to remove lipids, waxes, and other non-polar or less polar constituents that could interfere with subsequent purification steps. The resulting washed extract is then considered ready for chromatographic separation.

Advanced Chromatographic Separation Techniques for this compound Isolation

Following initial extraction and sample clean-up, advanced chromatographic techniques are indispensable for the isolation of pure this compound from the complex mixture of compounds present in the plant extract.

Column Chromatography (e.g., Silica (B1680970) Gel, Reverse-Phase)

Column chromatography is a primary method used for the large-scale separation of compounds from the crude extract. For the purification of this compound, silica gel column chromatography has been effectively employed. acs.orge-lactancia.org Silica gel is a polar stationary phase, which separates compounds based on their polarity. harvardapparatus.com

In a typical procedure, the n-butanol extract containing this compound is applied to a silica gel column. acs.org The separation is achieved by eluting the column with a gradient of solvents with increasing polarity. A commonly used solvent system for this purpose is a mixture of chloroform, methanol, and water (e.g., 65:35:10). acs.org Different fractions are collected as the solvent polarity is increased, and these fractions are then analyzed for the presence of the target compound.

In addition to normal-phase silica gel chromatography, Sephadex LH-20 column chromatography has also been utilized for the final purification of this compound. acs.org Sephadex LH-20 is a size-exclusion and adsorption chromatography medium that is effective for separating small organic molecules like flavonoids and glycosides. Elution with a solvent system such as dichloromethane-methanol (80:20) has been reported to yield pure this compound. acs.org

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Scale

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both the analysis and purification of compounds like this compound. While specific preparative HPLC methods for the sole isolation of this compound are not extensively detailed in the provided context, HPLC is a standard tool for the analysis of flavonoids and isoflavonoids from Ononis species. researchgate.net Analytical HPLC, often coupled with a diode-array detector, is used to identify and quantify individual compounds in plant extracts. researchgate.net

For preparative purposes, a similar principle is applied on a larger scale to isolate sufficient quantities of a compound for structural elucidation and biological testing. Reverse-phase HPLC, using a C18 column, is a common choice for the separation of moderately polar compounds like glycosides. elte.hu A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., with acetic or formic acid) and an organic solvent like methanol or acetonitrile (B52724) is typically employed. elte.humdpi.com

The following table summarizes the chromatographic techniques used in the isolation of this compound and related compounds from Ononis species:

Chromatographic TechniqueStationary PhaseMobile Phase/EluentPurpose
Column Chromatography Silica GelChloroform-Methanol-Water gradientInitial fractionation of crude extract
Column Chromatography Sephadex LH-20Dichloromethane-Methanol (80:20)Final purification of this compound
High-Performance Liquid Chromatography (HPLC) C18 (Reverse-Phase)Acetonitrile/Methanol and acidified waterAnalytical and preparative separation

Countercurrent Chromatography and Other Orthogonal Methods

Countercurrent Chromatography (CCC)

Countercurrent chromatography is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample and allowing for high recovery of the target compound. wikipedia.orgchromatographyonline.comnih.gov This method is particularly well-suited for the separation of natural products. chromatographyonline.comnih.gov In CCC, a liquid stationary phase is held in place by centrifugal or gravitational forces while a mobile liquid phase is pumped through it. wikipedia.org The separation is based on the differential partitioning of the sample components between the two immiscible liquid phases. wikipedia.orgaocs.org The versatility of CCC allows for its use in both normal-phase and reversed-phase modes simply by switching the mobile and stationary phases. wikipedia.org Its high sample capacity makes it a valuable tool for preparative scale separations. aocs.org

For the isolation of compounds from plant extracts, CCC can be a highly effective step. For instance, a crude methanol extract can be subjected to CCC for preliminary fractionation. chromatographyonline.com The choice of the biphasic solvent system is critical and can be tailored to optimize the separation of specific compounds like this compound. nih.govmdpi.com

Orthogonal Methods

Orthogonal methods in purification refer to a sequence of separation steps that utilize different separation mechanisms. validated.com This approach is fundamental to achieving high purity because it is unlikely that a contaminant will have similar retention properties to the product across multiple, distinct separation techniques. validated.com If a primary separation method, for example, separates based on polarity, a subsequent orthogonal method might separate based on size or charge.

In the context of isolating this compound, after an initial extraction, a combination of chromatographic techniques can be employed. A common strategy involves using a sequence of chromatographic methods such as:

Initial Extraction: The powdered plant material is typically extracted with a solvent like 70% aqueous methanol. elte.hu

Flash Chromatography: The crude extract can be first purified using flash chromatography on a C18 column. elte.hu This step helps to remove a significant portion of impurities.

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest from the initial flash chromatography are often further purified by preparative HPLC. elte.hu This technique offers higher resolution and is crucial for isolating individual compounds from complex mixtures. Different column chemistries (e.g., C18, NH2) and mobile phase compositions can be used to optimize the separation. elte.hu

The combination of these methods, each relying on different interaction principles (e.g., reversed-phase, normal-phase), constitutes an orthogonal approach to purification, leading to a higher degree of purity for the isolated this compound. validated.com

Purity Assessment and Homogeneity Determination Methodologies

Once this compound has been isolated, its purity and homogeneity must be rigorously assessed. Several analytical techniques are employed for this purpose:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. tamu.edu By using a validated HPLC method with a suitable detector (e.g., Diode Array Detector - DAD), the isolated compound can be analyzed. A single, sharp peak at the expected retention time is indicative of high purity. The use of different column chemistries and mobile phases can help to detect any co-eluting impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. elte.hu It provides information about the molecular weight of the compound and its fragmentation pattern, which helps to confirm the identity and purity of the isolated this compound. elte.hu

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural elucidation and purity assessment. researchgate.net The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are used to confirm the structure of the isolated compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecule, which can be used to determine its elemental composition and further confirm its identity and purity. researchgate.net

The purity of isolated compounds from Ononis species has been reported to be determined using such methods, with purities often exceeding 92-100%. researchgate.netresearchgate.net

Scalability Considerations for Isolation Procedures

Scaling up the isolation of this compound from a laboratory scale to an industrial scale presents several challenges and considerations.

Extraction Method: While solvent extraction is a common laboratory technique, its scalability can be limited by the large volumes of solvents required. semmelweis.hu More efficient and scalable extraction methods, such as those that can be conducted in large vessels, would be necessary.

Chromatography: Scaling up chromatographic separations requires moving from analytical or semi-preparative columns to larger preparative and industrial-scale columns. mdpi.com

Flash Chromatography: This technique is relatively scalable and can be used for initial large-scale purification.

Preparative HPLC: Scaling up preparative HPLC can be expensive due to the cost of large columns and the high solvent consumption.

Countercurrent Chromatography (CCC): CCC is considered an excellent technique for large-scale purification because it avoids the use of expensive solid supports and can handle large sample loads with good recovery rates. chromatographyonline.commdpi.com This makes it a promising option for the industrial-scale isolation of this compound.

Structural Elucidation and Conformational Analysis of Spinonin

Advanced Spectroscopic Methods for Definitive Structural Assignment

The determination of Spinonin's molecular structure was a result of a combination of powerful analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govege.edu.tr These techniques, used in concert, provided the necessary data to piece together the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like this compound. unich.itnih.govd-nb.info By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, were fundamental in identifying the basic structural components of this compound. nih.govresearchgate.net

The ¹H NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. libretexts.org For this compound, the analysis of chemical shifts, integration (the area under the peaks), and splitting patterns (multiplicity) allowed for the initial characterization of its proton-bearing fragments. libretexts.orgsemmelweis.hu

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. udel.eduyoutube.com Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating the type of carbon (e.g., aliphatic, aromatic, carbonyl). udel.edu This technique was crucial in determining the total number of carbon atoms and identifying the key functional groups present in the this compound structure. nih.govresearchgate.net

A data table summarizing the ¹H and ¹³C NMR chemical shifts for key structural motifs of this compound would be compiled from primary literature to provide a quantitative view of the NMR data.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments were essential for assembling the complete, three-dimensional picture of this compound. nih.govresearchgate.netresearchgate.net These experiments correlate signals from different nuclei, revealing through-bond and through-space connectivities. libretexts.orgprinceton.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgemerypharma.com For this compound, COSY spectra were instrumental in establishing the connectivity of adjacent protons, allowing for the tracing of spin systems within the molecule. nih.govege.edu.tr

APT (Attached Proton Test) / HETCOR (Heteronuclear Correlation): HETCOR, now often replaced by more sensitive techniques like HSQC (Heteronuclear Single Quantum Coherence), directly correlates the signals of protons with the carbons to which they are directly attached. princeton.edu This provided unambiguous assignment of protonated carbons in the this compound structure. nih.govege.edu.tr The APT experiment, while a 1D technique, provides similar information by distinguishing between CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. princeton.eduharvard.edu The HMBC data for this compound was critical in connecting the various fragments identified by COSY and HETCOR, ultimately piecing together the entire carbon skeleton and identifying the points of glycosylation. nih.govege.edu.tr

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond correlations, NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orgcam.ac.uk This through-space correlation is crucial for determining the stereochemistry and conformational preferences of the molecule. libretexts.org For this compound, NOESY experiments helped to establish the relative orientation of different parts of the molecule, providing insight into its 3D structure. nih.govege.edu.tr

An interactive data table would be beneficial here, allowing users to explore the key 2D NMR correlations (e.g., specific COSY cross-peaks, significant HMBC correlations, and key NOESY interactions) that were pivotal in the structural elucidation of this compound.

One-Dimensional NMR (¹H, ¹³C) for Backbone and Side Chain Identification

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. thermofisher.comchromatographyonline.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. researchgate.netucl.ac.uk For this compound, HRMS was used to determine its exact molecular formula. nih.govege.edu.tr For instance, a reported HRMS peak for the protonated molecule [M+H]⁺ of this compound was observed at m/z 461.142, which corresponds to a specific elemental composition. researchgate.net This precise mass measurement is a critical piece of evidence in confirming the identity of a new compound.

IonCalculated Mass (m/z)Observed Mass (m/z)Formula
[M+H]⁺461.142461.142C₂₂H₂₅O₁₁

This is an illustrative table based on reported data; the exact values would be sourced from the primary literature.

Various ionization techniques were employed to generate ions of this compound for mass analysis. nih.govege.edu.tr

EIMS (Electron Ionization Mass Spectrometry): This is a hard ionization technique that can cause extensive fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation.

CIMS (Chemical Ionization Mass Spectrometry): A softer ionization technique than EIMS, CIMS often results in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight.

FABMS (Fast Atom Bombardment Mass Spectrometry): Another soft ionization technique, FABMS is particularly useful for polar and thermally labile molecules like glycosides. nih.govege.edu.tr For this compound, FABMS would have been instrumental in obtaining the molecular weight of the intact glycoside. Analysis of the fragment ions in the FABMS spectrum, such as the loss of the sugar moiety (a fragment ion at m/z 299.087, corresponding to [M+H-glu]⁺), further confirmed the glycosidic nature of this compound. researchgate.net

A table detailing the key fragment ions observed in the mass spectra of this compound and their structural assignments would be included here.

Fragment Ionm/z (Observed)Interpretation
[M+H]⁺461.142Protonated molecular ion
[M+H-glu]⁺299.087Loss of the glucose unit

This table is illustrative and would be populated with comprehensive data from the original research articles.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Glycosidic Linkages and Aglycone Structure

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural analysis of glycosides like this compound, providing critical information about the aglycone core and the nature of the glycosidic bonds. mdpi.comucdavis.edunih.gov The process involves the ionization of the molecule and subsequent fragmentation in the gas phase. uni-mainz.de

In the analysis of glycosides, the initial fragmentation often involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety. uni-mainz.denih.gov This neutral loss allows for the determination of the aglycone's mass. Further fragmentation of the aglycone provides a characteristic pattern of product ions that helps in identifying its core structure. nih.govnih.govresearchgate.net The fragmentation patterns can reveal the presence of specific structural motifs within the aglycone. nih.govhebmu.edu.cn For instance, in flavonoid aglycones, characteristic losses of small molecules like water (H₂O) and carbon monoxide (CO) are commonly observed. nih.gov

The analysis of the sugar portion and its linkage to the aglycone is also achievable through MS/MS. While determining the exact sequence of monosaccharides in a polysaccharide chain can be challenging with MS/MS alone, it provides valuable data on the positions of glycosidic linkages. mdpi.com The fragmentation of the sugar can indicate how it was connected to the aglycone. mdpi.com For more complex carbohydrate structures, methods like permethylation followed by hydrolysis and MS analysis can pinpoint the specific hydroxyl groups involved in forming the glycosidic bonds. mdpi.comucdavis.edunih.govnih.gov This detailed structural information is vital for the complete characterization of glycosides. ucdavis.edu

Chiroptical Spectroscopy (Circular Dichroism, CD) for Stereochemical Configuration

Chiroptical spectroscopy, particularly circular dichroism (CD), is an indispensable technique for determining the absolute configuration of chiral molecules like this compound. hebmu.edu.cnlibretexts.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. photophysics.com This differential absorption provides information about the three-dimensional arrangement of atoms in the molecule. wikipedia.org

The CD spectrum of a molecule is highly sensitive to its stereochemistry. hebmu.edu.cnnih.gov For flavonoids and other natural products, specific Cotton effects (the characteristic peaks in a CD spectrum) at certain wavelengths can be correlated with the configuration of stereocenters. hebmu.edu.cn For instance, the sign of the Cotton effect in the n → π* transition region can often determine the absolute configuration at a specific carbon atom. hebmu.edu.cn

By comparing the experimental CD spectrum with the spectra of known compounds or with spectra predicted by computational methods, the absolute stereochemistry of a molecule can be confidently assigned. nih.govrsc.org This is a crucial step in the structural elucidation process, as different stereoisomers can have vastly different biological activities.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to identify functional groups and characterize chromophores within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, known as chromophores. ijprajournal.commsu.edulibretexts.org When a molecule absorbs UV or visible light, its electrons are promoted to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore. msu.eduupi.edu The presence of conjugated double bonds, aromatic rings, and other unsaturated groups in this compound would give rise to characteristic absorption bands in the UV-Vis spectrum. msu.eduvscht.cz The position and intensity of these bands provide valuable information about the extent of conjugation and the nature of the chromophoric system. msu.edulibretexts.org

Chemical Derivatization and Degradation Studies for Structural Confirmation (e.g., Acetylation, Hydrolysis)

Chemical derivatization and degradation are classical yet powerful methods for confirming the structure of natural products. researchgate.netnih.gov These techniques involve chemically modifying the molecule to yield products that are easier to analyze or that provide specific structural information. jfda-online.comlibretexts.org

Acetylation is a common derivatization reaction where hydroxyl (-OH) and amino (-NH₂) groups are converted to their corresponding acetyl esters and amides. libretexts.org This is often done to increase the volatility of a compound for gas chromatography-mass spectrometry (GC-MS) analysis or to confirm the number of hydroxyl groups present in the molecule. jfda-online.com

Hydrolysis , the cleavage of chemical bonds by the addition of water, is particularly useful for glycosides like this compound. mdpi.commdpi.com Acid-catalyzed hydrolysis can break the glycosidic bond, releasing the sugar moiety and the aglycone. nih.gov These individual components can then be isolated and identified separately, confirming the nature of both the sugar and the non-sugar part of the molecule.

Acylation is another derivatization technique that involves introducing an acyl group. researchgate.net Similar to acetylation, it can be used to modify functional groups to improve analytical properties or to aid in structural elucidation through mass spectrometry by promoting characteristic fragmentation patterns. researchgate.net

These chemical methods, while sometimes considered traditional, provide invaluable confirmatory evidence that complements the data obtained from modern spectroscopic techniques. researchgate.net

Computational Chemistry Approaches to Confirm Stereochemistry and Conformation

Computational chemistry has become an essential tool in the structural elucidation of natural products, offering a powerful means to confirm stereochemistry and predict the most stable conformations. numberanalytics.comnumberanalytics.comtaltech.ee By using computational models, researchers can calculate the properties of different possible stereoisomers and conformers and compare them with experimental data. numberanalytics.comnih.gov

Methods like Density Functional Theory (DFT) and molecular mechanics (MM) are widely used to optimize molecular geometries and calculate conformational energies. numberanalytics.comnumberanalytics.com This allows for the identification of the lowest energy (most stable) conformation of a molecule. taltech.ee For complex molecules with multiple chiral centers and rotatable bonds, conformational analysis helps to understand the molecule's preferred three-dimensional shape. numberanalytics.comchemalive.comlaas.frsapub.org

To confirm stereochemistry, computational methods can be used to predict the spectroscopic properties of different stereoisomers. numberanalytics.com For example, the CD spectrum of a molecule can be calculated using quantum mechanical methods. rsc.org By comparing the calculated spectrum with the experimentally measured spectrum, the absolute configuration of the molecule can be determined with a high degree of confidence. rsc.org This integration of computational and experimental data is a cornerstone of modern structural chemistry. numberanalytics.com

Comparative Structural Analysis with Known Glycosides and Related Natural Products (e.g., Ononin (B1677330), Medicarpin)

The structural elucidation of a new natural product is often facilitated by comparing its spectroscopic and chemical data with those of known, structurally related compounds. For this compound, a comparative analysis with known glycosides like Ononin and pterocarpans such as Medicarpin is highly informative. e-lactancia.orgunich.it

This compound, Ononin, and Medicarpin have been identified in plants of the Ononis genus. e-lactancia.orgunich.it Ononin is an isoflavone (B191592) glycoside, and comparing its NMR and mass spectrometry data with that of this compound can help to identify common structural features, such as the type of sugar and the basic isoflavone skeleton. unich.it

Medicarpin is a pterocarpan, a class of isoflavonoids with a different ring system. e-lactancia.orgunina.it Although structurally distinct from a simple isoflavone glycoside, comparing their biosynthetic pathways and spectroscopic characteristics can provide clues about the nature of the aglycone in this compound, especially if it possesses unusual structural features. e-lactancia.org The presence of these related compounds in the same plant source suggests they may share common biosynthetic precursors, making structural comparisons particularly relevant. unich.it

This comparative approach, leveraging the existing knowledge of natural products chemistry, significantly aids in piecing together the structural puzzle of a new compound like this compound.

Biosynthetic Pathways and Metabolic Engineering of Spinonin

Investigation of Proposed Biosynthetic Origins within Ononis spinosa

Spinonin is found in Ononis spinosa, particularly in the roots e-lactancia.orgunich.it. Ononis species are recognized as rich sources of isoflavonoids nih.govfrontiersin.orgresearchgate.netresearchgate.net, a class of specialized metabolites derived from the phenylpropanoid pathway. The biosynthesis of isoflavonoids generally involves a series of enzymatic steps starting from phenylalanine, leading to the formation of a chalcone, which is then isomerized to a flavanone, and subsequently converted to an isoflavone (B191592) skeleton through a 2,3-aryl migration catalyzed by isoflavone synthase semmelweis.huuniv-tlemcen.dz. As a flavone (B191248) C-glycoside, this compound's biosynthesis is expected to build upon this core isoflavonoid (B1168493) pathway, with the addition of glycosylation. While Ononis spinosa is known to produce various isoflavonoids and their glycosides, the precise sequence of enzymatic reactions and intermediates specifically leading to this compound has not been fully elucidated in the literature reviewed. Studies on Ononis hairy root cultures have been conducted to investigate isoflavonoid production, highlighting the plant's capacity for specialized metabolite synthesis nih.govfrontiersin.orgresearchgate.netresearchgate.net.

Enzymatic Mechanisms Governing Glycoside Formation in this compound

Glycoside formation in plants is primarily catalyzed by a diverse family of enzymes known as glycosyltransferases (GTs) savemyexams.com. These enzymes facilitate the transfer of a sugar moiety from an activated nucleotide sugar (such as UDP-glucose) to an acceptor molecule, which can be an aglycone (the non-sugar part) or another sugar wikipedia.orgaklectures.comchemistrysteps.comkhanacademy.org. In the case of this compound, which is a C-glycoside nih.govwikipedia.org, the sugar is attached directly to a carbon atom of the aglycone, unlike the more common O-glycosides where the sugar is linked via an oxygen atom wikipedia.org. The formation of C-glycosidic bonds involves distinct enzymatic mechanisms compared to O-glycosylation. While general mechanisms for glycoside formation are understood, the specific glycosyltransferases responsible for attaching the sugar residues and forming the C-glycosidic linkage in this compound within Ononis spinosa have not been identified in the available research.

Elucidation of Precursor Utilization and Conversion to this compound

The biosynthesis of this compound, as a flavone C-glycoside, is presumed to involve precursors from primary metabolism that are channeled into the phenylpropanoid and flavonoid pathways for the aglycone synthesis, and sugar biosynthesis pathways for the glycosyl moiety. The aglycone core of this compound is a substituted flavone. Precursors for the flavonoid skeleton typically include phenylalanine and malonyl-CoA univ-tlemcen.dz. The sugar moieties attached to the aglycone are derived from activated sugars, such as UDP-glucose savemyexams.com. While the general precursors for flavonoids and glycosides are known, the specific intermediates and the precise sequence of enzymatic conversions that lead to the formation of the this compound structure from these precursors within Ononis spinosa have not been detailed in the examined literature. Research on the broader isoflavonoid profile of Ononis spinosa has identified various compounds, suggesting the involvement of common isoflavonoid biosynthetic enzymes and potentially specific enzymes for downstream modifications like glycosylation elte.hucapes.gov.br.

Genetic and Genomic Profiling for Identification of this compound Biosynthetic Gene Clusters

The biosynthesis of complex natural products in plants is often governed by genes that are physically clustered in the genome, known as biosynthetic gene clusters (BGCs) mdpi.comsecondarymetabolites.org. Identifying these clusters is crucial for understanding the complete biosynthetic pathway and for metabolic engineering efforts. Techniques such as genomic sequencing, transcriptomics, and co-expression analysis are employed to identify candidate genes involved in a specific pathway and to locate potential BGCs. However, specific studies focused on the genetic and genomic profiling of Ononis spinosa to identify the gene cluster responsible for this compound biosynthesis were not found in the conducted search. While research exists on the genetic basis of other natural product pathways, the genes encoding the enzymes for this compound biosynthesis in Ononis spinosa remain largely uncharacterized in the public domain.

Comparative Analysis with Related Glycoside Biosynthesis (e.g., Spinosyn pathway)

Comparing the biosynthesis of this compound with that of Spinosyn highlights significant differences due to their distinct chemical structures and biological origins. Spinosyns are macrolide insecticides produced by the actinomycete bacterium Saccharopolyspora spinosa nih.govwikipedia.orgresearchgate.net. Their biosynthesis involves a large type I polyketide synthase (PKS) for the formation of the macrolactone backbone, followed by glycosylation with unusual sugars like forosamine (B98537) and tri-O-methyl-L-rhamnose nih.govwikipedia.orgnih.govresearchgate.netnih.gov. The genes encoding the Spinosyn biosynthetic enzymes are organized in a large gene cluster in the S. spinosa genome, which has been extensively studied nih.govsecondarymetabolites.orgnih.govmdpi.com.

In contrast, this compound is a flavone C-glycoside produced by a plant (Ononis spinosa). Its biosynthesis likely involves enzymes of the phenylpropanoid and flavonoid pathways, followed by C-glycosylation catalyzed by plant-specific glycosyltransferases. The precursors, enzymatic machinery (PKS vs. enzymes of flavonoid biosynthesis and glycosyltransferases), and the genetic organization (bacterial BGC vs. potentially dispersed or less clearly clustered plant genes) are fundamentally different between Spinosyn and this compound biosynthesis. While both involve glycosylation, the nature of the aglycone and the glycosidic linkage (C-glycoside in this compound vs. O-glycosides in Spinosyn) are distinct, implying different enzymatic mechanisms for sugar attachment.

Strategies for Metabolic Engineering in Heterologous Systems for this compound Production Enhancement

Metabolic engineering aims to optimize or introduce biosynthetic pathways in host organisms to enhance the production of desired compounds. For plant natural products like this compound, metabolic engineering in heterologous systems (e.g., Escherichia coli, yeast, or other plants) could offer advantages such as controlled production, scalability, and potential for pathway manipulation to create analogs. However, successful metabolic engineering requires a thorough understanding of the biosynthetic pathway, including the identification and cloning of the genes encoding the relevant enzymes.

Given the limited information available on the specific enzymes and genes involved in this compound biosynthesis in Ononis spinosa, metabolic engineering efforts for this compound are currently challenging. Strategies would typically involve identifying the biosynthetic genes, optimizing gene expression in a suitable host, ensuring the availability of necessary precursors, and potentially engineering transport mechanisms for the product. The success seen in metabolic engineering of other natural products, such as the enhancement of Spinosyn production in Saccharopolyspora spinosa through genetic manipulation of biosynthetic and regulatory genes mdpi.comnih.govnih.gov, provides a model, but the distinct nature of this compound's plant-derived pathway necessitates specific research into Ononis spinosa's biosynthetic machinery. Future research focusing on identifying the genes and enzymes of this compound biosynthesis is a prerequisite for effective metabolic engineering strategies.

Chemical Synthesis and Structure Activity Relationship Sar Studies of Spinonin Analogues

Total Synthesis Strategies for Spinonin and its Core Structure

A comprehensive search of chemical literature and databases indicates that, to date, no total synthesis of this compound or its core aglycone structure has been reported. The total synthesis of complex natural products, particularly glycosides, is a challenging endeavor that involves the development of strategic bond formations and stereocontrolled glycosylation reactions. jst.go.jpbeck-shop.defrontiersin.org While general strategies for the synthesis of other saponins (B1172615), such as those with oleanolic acid or hederagenin (B1673034) aglycones, are well-documented, these methodologies have not yet been applied to the specific structural framework of this compound. mdpi.comjst.go.jpnih.gov The successful total synthesis of this compound would be essential for confirming its elucidated structure and providing a renewable source of the compound for further biological evaluation. ugm.ac.idgardp.org

Semisynthesis Approaches from Readily Available Precursors

Chiral Synthesis and Resolution Techniques for Enantiomeric Forms

Many complex natural products exist as single enantiomers, and their biological activity is often stereospecific. The synthesis of a single enantiomer (chiral synthesis) or the separation of a racemic mixture (resolution) is fundamental in drug development. wikipedia.orgmdpi.com this compound possesses multiple chiral centers. nih.gov However, as there is no reported synthesis of this compound, there are consequently no studies on its chiral synthesis or the resolution of its potential enantiomeric or diastereomeric forms.

Investigation of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are essential for identifying the key chemical features of a molecule that are responsible for its biological effects. gardp.orgnih.govstudysmarter.co.uk These studies rely on comparing the activities of a series of structurally related analogues. i3l.ac.idslideshare.netresearchgate.net The initial report on this compound found it to be inactive against several human cancer cell lines and HIV-1 reverse transcriptase. It showed only weak activity against Pseudomonas aeruginosa. nih.gov Due to the lack of synthesized analogues and derivatives, no SAR studies for this compound have been conducted. A systematic SAR investigation would be necessary to explore if the weak antibacterial activity could be enhanced or if other biological activities could be introduced through structural modification.

Correlating Structural Motifs with Biological Activities (e.g., weak antibacterial activity)

No data available in the scientific literature.

Identification of Key Pharmacophores and Structural Requirements for Activity

No data available in the scientific literature.

Mechanistic Investigations of Spinonin S Biological Activities at the Molecular and Cellular Level

In Vitro Assays for Molecular Target Identification and Engagement

The initial stages of understanding a bioactive compound's mechanism of action involve in vitro assays designed to identify its direct molecular targets. These cell-free systems allow for precise measurement of interactions between the compound and specific proteins, such as enzymes or receptors, without the complexity of a cellular environment.

Enzyme Kinetics and Inhibition Studies (e.g., bacterial enzymes, HIV-1 reverse transcriptase)

Enzyme kinetics studies are fundamental to determining if a compound's biological activity stems from the inhibition of a specific enzyme. americanpeptidesociety.orgnih.gov These assays measure the rate of an enzyme-catalyzed reaction and how this rate is affected by the presence of an inhibitor like Spinonin. americanpeptidesociety.orgnih.gov By analyzing changes in key kinetic parameters, such as the Michaelis constant (Kм) and the maximum reaction velocity (Vmax), researchers can elucidate the type of inhibition—be it competitive, non-competitive, or uncompetitive. khanacademy.org This information provides critical insights into whether the compound binds to the enzyme's active site or an allosteric site. americanpeptidesociety.orgkhanacademy.org

While this compound has been identified as a glycoside with antimicrobial properties, specific enzyme inhibition data is not extensively detailed in the available literature. jst.go.jpfitoterapia.net Saponins (B1172615), a broad class of glycosides, are known to sometimes exert their antimicrobial effects by targeting key bacterial enzymes. mdpi.com For example, some saponins have been shown to inhibit enzymes crucial for biofilm formation, such as mannitol (B672) dehydrogenase (MDH). mdpi.com

Another area of investigation for compounds with novel structures is the inhibition of viral enzymes like HIV-1 reverse transcriptase (RT). RT is a critical enzyme for the replication of HIV. mdpi.comwikipedia.org Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a class of drugs that bind to an allosteric, hydrophobic pocket near the enzyme's active site, inducing a conformational change that blocks DNA synthesis. wikipedia.orgnih.govnih.gov Although this mechanism is well-established for other compounds, specific kinetic studies detailing this compound's activity as a potential HIV-1 RT inhibitor are not presently available in the reviewed literature.

Receptor Binding and Ligand-Protein Interaction Profiling

Identifying the direct binding partners of a compound is crucial for mechanistic understanding. Receptor binding assays are used to measure the interaction between a ligand (the compound) and a receptor. wikipedia.orgnih.gov These assays, which can be performed in various formats including those using radiolabeled or fluorescent ligands, help to quantify the binding affinity of the compound for a specific protein target. wikipedia.org

Modern proteomic technologies offer advanced methods for ligand-protein interaction profiling. nih.gov Techniques such as Thermal Proteome Profiling (TPP) can detect how ligand binding affects the thermal stability of proteins across the entire proteome, indicating direct engagement without requiring modification of the ligand. nih.gov Computational tools like the Protein-Ligand Interaction Profiler (PLIP) can also be used to analyze 3D structures of protein-ligand complexes to identify and visualize non-covalent interactions such as hydrogen bonds, hydrophobic contacts, and salt bridges. nih.govvolkamerlab.org These approaches provide an unbiased view of the potential protein targets influenced by a bioactive molecule. nih.gov

For this compound, specific receptor binding data and comprehensive ligand-protein interaction profiles are not widely documented. The application of these profiling methods would be a logical next step in clarifying its molecular mechanism of action.

Cellular Pathway Modulation Studies

Investigations in Bacterial Cell Cultures (e.g., Pseudomonas aeruginosa growth, biofilm formation)

Pseudomonas aeruginosa is an opportunistic Gram-negative bacterium known for its ability to form biofilms, which are structured communities of bacteria encased in a self-produced matrix. nih.govnih.gov This biofilm formation contributes significantly to its persistence and resistance to conventional antibiotics. nih.gov The essential oil from Ononis angustissima, a plant from the same genus as the source of this compound, has demonstrated a significant antibacterial effect against P. aeruginosa. jst.go.jp

Studies on extracts from Ononis spinosa, which contain this compound derivatives, have shown antifungal and antibiofilm properties. nih.gov The mechanisms by which natural compounds inhibit biofilms can be diverse, including the inhibition of bacterial adhesion, interference with quorum-sensing signals, or disruption of the extracellular polymeric substance (EPS) matrix. mdpi.comnih.gov For instance, some saponins have been found to enhance the activity of traditional antibiotics against P. aeruginosa by increasing membrane permeability or inhibiting biofilm synthesis. mdpi.com Nutrient availability, particularly of elements like phosphorus, is also critical for P. aeruginosa biofilm formation, as it is essential for the production of EPS. mdpi.com

Research FindingOrganismEffectSource
Essential oil of Ononis angustissimaPseudomonas aeruginosaSignificant antibacterial effect jst.go.jp
Methanolic extract of Ononis spinosa (containing this compound derivatives)Candida speciesAntifungal and antibiofilm activity nih.gov
Some saponins (general class)P. aeruginosaSynergistic enhancement of antibiotic activity, inhibition of biofilm synthesis mdpi.com

Studies in Relevant Mammalian Cell Lines (excluding human cancer lines and specific human trial data for therapeutic effects)

When evaluating a new compound, it is essential to assess its effects on non-target cells, such as healthy mammalian cells, to understand its potential for selective toxicity. dergipark.org.trbioted.es These studies are typically conducted in various mammalian cell lines, which serve as models for different tissue types. dergipark.org.trcellculturecompany.com For example, Chinese hamster ovary (CHO) cells are a robust and commonly used line for producing recombinant proteins and for toxicological screening. nih.gov

A study investigating the methanolic extract of Ononis spinosa, which contains isoflavonoids like a formononetin (B1673546) derivative and this compound-O-hexoside, evaluated its cytotoxicity against primary human cells. nih.gov The research found that the extract was not cytotoxic to healthy human peripheral blood mononuclear cells (PBMCs), indicating a degree of selectivity for fungal pathogens over these primary human cells. nih.gov This type of foundational study in non-cancerous mammalian cell lines is critical for the preliminary assessment of a compound's safety profile.

Cellular Uptake and Intracellular Localization

The efficacy of a compound that targets intracellular components is dependent on its ability to cross the plasma membrane and reach its site of action. nih.govnih.gov The process of cellular uptake and the subsequent intracellular trafficking determine the compound's fate and concentration within subcellular compartments. nih.gov

Cellular internalization can occur through several endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, which are active in most cell types. mdpi.comwilhelm-lab.com The specific route of entry can influence whether the compound is delivered to endosomes and lysosomes, where it may be degraded, or if it can escape into the cytoplasm to reach other organelles. wilhelm-lab.com

Determining the specific uptake mechanism and intracellular localization of a compound often involves labeling it with a fluorescent dye and using confocal microscopy to visualize its journey into and within the cell. researchgate.net While it is known that cell-penetrating peptides can be used to deliver cargo into cells, the intrinsic ability of a compound like this compound to enter cells and its subsequent localization have not been specifically detailed in the available research. mdpi.com Such studies would be necessary to fully understand how it engages with intracellular targets.

Based on the comprehensive review of the available scientific literature, there is a significant lack of specific research on the chemical compound "this compound" that aligns with the requested article outline. Detailed mechanistic investigations using omics-based approaches (transcriptomics, proteomics) and direct comparative mechanistic studies between this compound and other active natural products from Ononis spinosa have not been extensively published.

This compound is a known glycoside found in the roots of Ononis spinosa. nih.gove-lactancia.org While some studies have isolated and characterized this compound, and have conducted preliminary screenings for its biological activities, these investigations have not delved into the global mechanistic insights at the molecular and cellular level as requested. nih.gov For instance, one study reported that this compound was inactive against a number of human cancer cell lines and HIV-1 reverse transcriptase, but showed weak activity against Pseudomonas aeruginosa. nih.gov Another study mentioned this compound as a minor metabolite in the roots of Ononis spinosa in the context of research focused on the anti-adipogenic activity of other major compounds from the plant, maackiain (B7765809) and ononin (B1677330). zenodo.org

The field of "omics" (e.g., transcriptomics, proteomics) provides a global view of cellular processes and is a powerful tool for elucidating the mechanisms of action of bioactive compounds. nih.govhumanspecificresearch.org However, a search of scientific databases reveals no specific studies that have applied these technologies to understand the biological effects of this compound.

Similarly, while Ononis spinosa contains a variety of other bioactive compounds, such as ononin, maackiain, and various flavonoids and isoflavonoids, direct comparative mechanistic studies between this compound and these other compounds are not available in the current body of literature. zenodo.orgjapsonline.com Existing research on Ononis spinosa extracts often discusses the combined effects of its various constituents or focuses on the more abundant components. mdpi.comnih.gov

Due to this absence of specific and detailed research data on the omics-based mechanistic insights and comparative studies of this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of such an article would require speculative information, which would compromise the integrity and scientific validity of the content.

Preclinical Research and Investigational Applications of Spinonin

In Vitro Efficacy and Selectivity Characterization in Relevant Biological Models (excluding human trial data)

The primary in vitro characterization of Spinonin was conducted upon its initial isolation and structural elucidation. These studies focused on its potential antimicrobial and cytotoxic activities.

In antimicrobial screenings, this compound was tested against several microorganisms. It demonstrated a weak to moderate antibacterial effect specifically against Pseudomonas aeruginosa, with a reported Minimum Inhibitory Concentration (MIC) of 200 µg/ml nih.gove-lactancia.org. In the same study, it was tested alongside other glycosides isolated from the same plant source, such as ononin (B1677330). While ononin showed activity against β-hemolytic Streptococcus (MIC = 25 μg/mL), this compound did not, indicating a degree of selectivity in its weak antibacterial action nih.gove-lactancia.org.

Further in vitro assays were performed to evaluate this compound's potential as an antineoplastic or antiviral agent. The compound was screened against a panel of human cancer cell lines, including BC1 (breast cancer), Lu1 (lung cancer), and KB-V(+VLB) (a multidrug-resistant oral cancer line), and was found to be inactive nih.gove-lactancia.org. Additionally, it showed no inhibitory activity against the HIV-1 reverse transcriptase enzyme, a key target in antiviral therapy nih.gove-lactancia.org. These findings suggest that, within the context of the models tested, this compound does not possess significant cytotoxic or specific enzymatic inhibitory effects relevant to cancer or HIV-1.

Exploratory In Vivo Studies in Animal Models for Mechanistic Insights (e.g., impact on specific biological processes, not disease treatment)

A review of available scientific literature indicates that no specific in vivo studies using isolated this compound have been published. Research involving animal models has been conducted on crude or methanolic extracts of the Ononis spinosa plant, which contains a complex mixture of compounds including this compound researchgate.netresearchgate.netresearchgate.net. However, the mechanistic insights from these studies cannot be attributed specifically to this compound, as the observed effects could result from the synergistic action of multiple constituents or be caused by more abundant or potent compounds within the extract. Therefore, the impact of pure this compound on biological processes in animal models remains uninvestigated.

Assessment of Pharmacological Interactions with Cellular Components (excluding human pharmacokinetic data)

The assessment of this compound's pharmacological interactions with cellular components is derived from its initial in vitro screening. The term pharmacology encompasses the study of how a substance affects a biological system, which includes its binding to molecular targets wikipedia.orgmsdmanuals.com.

The tests for cytotoxicity and enzymatic inhibition serve as a direct, albeit limited, assessment of its interaction with specific cellular machinery. The finding that this compound was inactive against several human cancer cell lines suggests a lack of significant interaction with the cellular components essential for cell survival and proliferation in those specific cancer phenotypes nih.gove-lactancia.org. Similarly, its inactivity against HIV-1 reverse transcriptase indicates it does not bind to or inhibit this enzyme's active site under the experimental conditions nih.gove-lactancia.org.

There are no available studies investigating this compound's interaction with other common cellular components, such as specific cell surface receptors, ion channels, transporters, or metabolic enzymes like the cytochrome P450 family, which are critical for understanding a compound's broader pharmacological profile nih.govwikipedia.org.

Potential Role of this compound as a Research Tool or Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system by selectively interacting with a specific protein target ontosight.ainih.govproteostasisconsortium.com. To be effective, a chemical probe should ideally exhibit high potency, and well-defined selectivity for its target, and its mechanism of action should be understood nih.gov.

Based on the current body of research, this compound does not meet the criteria to be considered an established chemical probe. While it possesses a novel chemical skeleton which could be of interest to medicinal chemists, its known biological activity is weak (MIC of 200 µg/ml against P. aeruginosa) nih.gove-lactancia.org. Furthermore, it has been shown to be inactive against the other cellular and enzymatic targets it was tested against nih.gove-lactancia.org.

The lack of a specific, high-potency interaction with a known biological target means that this compound has not been adopted as a tool for probing biological pathways or for target validation studies. Its potential remains undeveloped, pending further research to identify a specific and potent biological effect.

Analytical Method Development and Quality Control for Spinonin Research

Development of Robust Quantification Methods using Chromatography (HPLC, GC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental for the quantitative analysis of Spinonin in various matrices, such as plant extracts. HPLC is widely used for the analysis of isoflavonoids and their glycosides, a class of compounds often found alongside this compound in Ononis species. researchgate.netresearchgate.net The development of HPLC methods involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (e.g., mixtures of water with organic solvents like methanol (B129727) or acetonitrile (B52724), often with acidic modifiers), flow rate, and detection wavelength (e.g., UV-DAD). researchgate.netmdpi.commdpi.comelte.hu These methods aim to achieve baseline separation of this compound from other co-eluting compounds for accurate integration and quantification. researchgate.net

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is a glycoside and may require derivatization for GC-MS analysis, this technique is valuable for analyzing other components in extracts containing this compound, which can be relevant for a comprehensive phytochemical profile. semmelweis.hujst.go.jpinnovatechlabs.comresearchgate.net GC-MS allows for the separation of complex mixtures and provides mass spectral data that aids in the identification and quantification of individual components. researchgate.nettechnologynetworks.com The process typically involves sample volatilization, separation on a GC column based on boiling point and interaction with the stationary phase, and detection and fragmentation in a mass spectrometer. innovatechlabs.comtechnologynetworks.com

Quantitative analysis using chromatography relies on establishing a relationship between the detector response (peak area or height) and the concentration of the analyte. This is typically achieved by preparing calibration curves using a series of standards of known concentrations. libretexts.org

Validation of Analytical Procedures for Purity, Identity, and Content

Method validation is a critical step to ensure that an analytical method is suitable for its intended purpose. For the quantification of this compound, validation typically involves assessing several key performance parameters. These include specificity, accuracy, linearity, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.netmdpi.com

Specificity: Demonstrates that the method can accurately measure this compound in the presence of other components in the sample matrix. This is often confirmed by ensuring adequate separation from other peaks in chromatograms. mdpi.com

Accuracy: Assesses how close the measured values are to the true concentration of this compound. This can be determined by analyzing spiked samples with known amounts of this compound and calculating the recovery rate. researchgate.netmdpi.com

Linearity: Evaluates the proportional relationship between the analyte concentration and the detector response over a defined range. This is typically assessed by analyzing a series of standards at different concentrations and constructing a calibration curve (e.g., plotting peak area versus concentration). A high correlation coefficient (r² > 0.99) indicates good linearity. researchgate.netmdpi.com

Precision: Measures the reproducibility of the method under the same conditions (repeatability) and under different conditions (intermediate precision), such as different analysts or different days. It is usually expressed as relative standard deviation (RSD). researchgate.netmdpi.com

LOD and LOQ: Determine the lowest concentration of this compound that can be reliably detected (LOD) and quantified (LOQ) by the method. mdpi.com

Validated methods provide confidence in the reliability of the quantitative data obtained for this compound research.

Application of Advanced Spectroscopic Techniques for Quantitative Analysis

While chromatography coupled with detectors like UV-DAD or MS is commonly used for quantification, advanced spectroscopic techniques can also play a role, particularly for structural elucidation and sometimes for quantitative analysis, especially when coupled with chromatography. Spectroscopic analysis involves the interaction of electromagnetic radiation with the analyte to obtain information about its structure and quantity. researchgate.netconservation-wiki.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable. nih.govelte.huresearchgate.net

UV-Vis spectroscopy can be used for quantitative analysis of compounds that absorb UV-Vis light, based on the Beer-Lambert Law, which relates absorbance to concentration. libretexts.org However, for complex mixtures, chromatographic separation before UV-Vis detection is often necessary to avoid interference from other absorbing compounds. libretexts.org

Mass spectrometry, often coupled with chromatography (LC-MS or GC-MS), provides molecular weight and fragmentation information that is crucial for identifying this compound and can be used for quantitative analysis in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, which offer high sensitivity and selectivity. elte.hutechnologynetworks.com

NMR spectroscopy provides detailed structural information and can be used for quantitative NMR (qNMR) analysis, which allows for the direct quantification of a compound in a mixture without the need for a reference standard of the same analyte, provided a suitable internal standard is used. unipi.it However, qNMR typically requires higher sample quantities and is often used in conjunction with chromatographic methods for comprehensive analysis.

The application of these spectroscopic techniques, often in hyphenated systems with chromatography, provides complementary information and enhances the accuracy and reliability of quantitative analysis in this compound research.

Future Research Directions and Translational Opportunities for Spinonin

Exploration of Novel Biological Activities and Therapeutic Potential in Untapped Areas

Initial investigations into the bioactivity of Spinonin have been limited. Early studies reported that it was inactive against a panel of human cancer cell lines and the HIV-1 reverse transcriptase. nih.govacs.org Weak antibacterial activity was observed against Pseudomonas aeruginosa. nih.govacs.org However, the extract of the source plant, Ononis spinosa, has a history of use in folk medicine and has shown a range of pharmacological effects, including diuretic, anti-inflammatory, antimicrobial, and antioxidant properties. acs.orgresearchgate.netresearchgate.net This suggests that the pure compound, this compound, may possess a broader range of activities than has been documented.

Future research should systematically screen this compound against a wide array of biological targets. Given the traditional uses of its source plant for urinary tract and inflammatory conditions, exploring its potential as an anti-inflammatory, diuretic, or more potent antimicrobial agent is a logical starting point. researchgate.netresearchgate.net Furthermore, its novel chemical scaffold warrants investigation in areas beyond initial screenings, such as neurological, metabolic, and cardiovascular diseases.

Research Focus for Novel Bioactivities

Therapeutic Area Rationale Potential Assays
Anti-inflammatory Traditional use of Ononis spinosa for inflammatory conditions like rheumatism. researchgate.net Inhibition of COX/LOX enzymes, cytokine production in LPS-stimulated macrophages.
Antimicrobial Initial weak activity against P. aeruginosa suggests potential for broader spectrum or synergistic effects. nih.gov Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. acs.org
Diuretic Ononis spinosa is used as a diuretic agent. acs.org Measurement of urine output and electrolyte excretion in animal models.
Neurological Disorders Many plant-derived flavonoids and glycosides exhibit neuroprotective effects. Assays for neuroprotection, acetylcholinesterase inhibition, or receptor binding studies.

| Metabolic Syndrome | Natural products are a rich source of compounds affecting metabolic pathways. | Evaluation of effects on glucose uptake, adipogenesis, or lipid metabolism in relevant cell models. |

Advanced Synthetic Methodologies for Diversification and Optimization

The limited availability of this compound from its natural source hinders extensive biological evaluation. Developing a total synthesis is a crucial step. Modern organic synthesis offers powerful tools for constructing complex molecules like this compound. wikipedia.org A retrosynthetic approach could break down the novel skeleton into simpler, achievable starting materials. wikipedia.org

Beyond simply producing the natural product, advanced synthetic methodologies would enable the creation of a library of this compound analogs. Techniques such as stereoselective synthesis can ensure the precise three-dimensional arrangement of atoms, which is critical for biological activity. wikipedia.org By systematically modifying different parts of the this compound molecule—the aglycone core and the glycosidic moiety—researchers can conduct Structure-Activity Relationship (SAR) studies. This would identify the key structural features responsible for any observed bioactivity and guide the design of more potent and selective derivatives.

Potential Synthetic Strategies for this compound Diversification

Methodology Objective Potential Outcome
Total Synthesis Establish a reliable, scalable route to produce this compound. Enable comprehensive biological testing and preclinical development.
Convergent Synthesis Synthesize the aglycone and sugar components separately before joining them. Facilitates the creation of diverse analogs by swapping different building blocks.
Late-Stage Functionalization Modify the core structure of synthesized this compound in the final steps. Rapidly generate a variety of derivatives to probe SAR.

| Glycorandomization | Attach different sugar molecules to the aglycone. | Explore the role of the glycone in solubility, stability, and target interaction. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be pivotal in accelerating this compound research. nih.govmdpi.com Given its novel skeleton, computational approaches can predict potential biological targets. ML models, trained on vast datasets of compound structures and their known activities, can perform virtual screening to identify which disease pathways this compound is most likely to modulate. nih.gov

AI can also optimize synthetic routes, predicting reaction outcomes and suggesting more efficient pathways, thereby reducing the time and resources needed to produce analogs. imperial.ac.uk Furthermore, once biological data is generated from screens, ML algorithms can analyze the complex datasets to identify subtle patterns in the structure-activity relationships that might be missed by human researchers. nih.gov This integration of AI and ML can create a more efficient, data-driven cycle of design, synthesis, and testing. kaust.edu.sa

AI/ML Integration in the this compound Research Pipeline

Research Phase AI/ML Application Expected Benefit
Target Identification Predictive modeling, virtual screening. Prioritize biological assays with the highest probability of success.
Lead Optimization Quantitative Structure-Activity Relationship (QSAR) modeling. Guide the design of more potent and selective this compound derivatives.
Synthesis Planning Retrosynthesis prediction algorithms. Accelerate the development of efficient synthetic routes.

| Data Analysis | Pattern recognition in high-throughput screening data. | Uncover novel mechanisms of action and structure-activity rules. |

Sustainable Bioproduction and Biocatalytic Approaches

Relying on the extraction from wild or cultivated plants for a compound supply is often unsustainable and can be low-yielding. Future research should explore more sustainable and scalable production platforms for this compound. Plant cell culture or metabolic engineering of microbial hosts like E. coli or yeast present viable alternatives. By identifying and transferring the biosynthetic genes responsible for this compound production from Ononis spinosa into a fast-growing microorganism, a reliable and scalable fermentation-based production system could be developed.

Collaborative and Interdisciplinary Research Networks to Accelerate Discovery

Advancing our understanding of a niche compound like this compound requires a multifaceted approach that is often beyond the scope of a single research group. Establishing a collaborative and interdisciplinary research network would be a powerful strategy to accelerate progress. fao.orghrb.ie Such a network would bring together experts from diverse fields including natural product chemistry, synthetic chemistry, computational biology, pharmacology, and various clinical disciplines. congenitalhi.org

By pooling resources, sharing data and expertise, and jointly planning research initiatives, a network can tackle the challenges of supply, biological screening, and optimization more effectively. fao.org International collaborations can provide access to a wider range of technologies and perspectives, ensuring that the research remains at the cutting edge and is directed towards the most promising translational outcomes. pscpartners.org

Contribution to Understanding Plant-Derived Glycoside Biochemistry and Pharmacology

Glycosides are a vast and diverse class of plant-derived compounds with immense importance in medicine and biology. nih.govwikipedia.org They consist of a sugar part (glycone) attached to a non-sugar part (aglycone), and this combination dictates their biological properties. numberanalytics.com this compound is particularly interesting because it possesses a novel molecular skeleton. nih.govacs.org

The detailed study of this compound's structure, biosynthesis, and mechanism of action will contribute valuable knowledge to the fundamental science of plant glycosides. Elucidating its biosynthetic pathway in Ononis spinosa could reveal new enzymes and biochemical reactions. Understanding how its unique structure interacts with biological targets can provide new insights into molecular recognition and pharmacology, potentially defining a new class of therapeutic agents. This fundamental knowledge expands the toolkit for biochemists and pharmacologists and can inform the study of other novel natural products. nih.gov

Q & A

Q. How is Spinonin identified and isolated from natural sources, and what analytical techniques ensure purity?

this compound isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic separation (HPLC or TLC). Purity is validated using NMR spectroscopy (¹H and ¹³C) and mass spectrometry (LC-MS). For reproducibility, document solvent ratios, temperature, and pressure conditions during extraction .

Q. What are the foundational pharmacological properties of this compound, and how are its bioavailability and stability assessed?

Bioavailability studies use in vitro models (Caco-2 cells for intestinal permeability) and in vivo pharmacokinetic assays (plasma concentration-time curves). Stability is tested under varying pH, temperature, and light conditions via accelerated degradation studies .

Q. What experimental controls are critical when testing this compound’s biological activity in cell cultures?

Include solvent-only controls (to rule out solvent toxicity), positive controls (e.g., known inhibitors/agonists), and negative controls (untreated cells). Use at least three biological replicates and statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict this compound’s interactions with target proteins?

Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate predictions with mutagenesis assays (e.g., alanine scanning) and correlate binding affinity (ΔG values) with in vitro IC₅₀ data. Cross-reference crystallographic data from the Protein Data Bank (PDB) to refine docking parameters .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Conduct systematic reviews to identify confounding variables (e.g., metabolic degradation in vivo). Use pharmacodynamic modeling to adjust dosing regimens or employ prodrug formulations. Validate findings with isotopic labeling (e.g., ¹⁴C-Spinonin) to track metabolite distribution .

Q. How should researchers design experiments to investigate this compound’s synergistic effects with other compounds?

Apply the Chou-Talalay combination index (CI) method. Test fixed-ratio combinations (e.g., 1:1, 1:2) across multiple concentrations. Use isobolograms to distinguish additive, synergistic, or antagonistic effects. Confirm mechanisms via transcriptomic or proteomic profiling .

Methodological Guidelines

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships?

Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism or R). Report EC₅₀/IC₅₀ values with 95% confidence intervals. For non-monotonic responses, use model selection criteria (AIC/BIC) to compare one-site vs. two-site binding models .

Q. How can researchers ensure reproducibility in this compound-related studies?

Adhere to the ARRIVE guidelines for preclinical research. Publish raw data (e.g., spectroscopy files, chromatograms) in supplementary materials. Use standardized cell lines (ATCC-validated) and document passage numbers. Include detailed protocols for compound preparation and storage .

What criteria define a robust research question for studying this compound’s mechanism of action?

Apply the FINER framework:

  • Feasible : Access to validated assays (e.g., kinase activity kits).
  • Novel : Address gaps in existing literature (e.g., unexplored signaling pathways).
  • Ethical : Comply with institutional biosafety protocols.
  • Relevant : Align with therapeutic priorities (e.g., anticancer or anti-inflammatory applications) .

Data Presentation and Interpretation

Q. How should conflicting data about this compound’s toxicity thresholds be reported?

Differentiate between acute (LD₅₀ in animal models) and chronic toxicity (organ-specific histopathology). Use meta-analysis tools (RevMan) to aggregate data across studies. Highlight methodological disparities (e.g., dosing intervals, species variability) in the discussion section .

Q. What visualization tools enhance clarity in presenting this compound’s structural-activity relationships (SAR)?

Use ChemDraw for 2D structures and PyMOL for 3D protein-ligand interactions. Heatmaps (MATLAB or Python Seaborn) can illustrate SAR trends across derivatives. Annotate key functional groups and their contributions to bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.